molecular formula C10H10N4 B2920359 6-methyl-N-(pyridin-4-yl)pyrazin-2-amine CAS No. 2320377-20-4

6-methyl-N-(pyridin-4-yl)pyrazin-2-amine

Cat. No.: B2920359
CAS No.: 2320377-20-4
M. Wt: 186.218
InChI Key: JWBIYTYOCPMMRU-UHFFFAOYSA-N
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Description

6-methyl-N-(pyridin-4-yl)pyrazin-2-amine is a heterocyclic compound that features a pyrazine ring substituted with a methyl group and a pyridin-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-(pyridin-4-yl)pyrazin-2-amine typically involves the reaction of 2-chloropyrazine with 4-aminopyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-(pyridin-4-yl)pyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced pyrazine derivatives.

    Substitution: Formation of substituted pyrazine derivatives with various functional groups.

Scientific Research Applications

6-methyl-N-(pyridin-4-yl)pyrazin-2-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-N-(pyridin-4-yl)pyrazin-2-amine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct electronic and steric properties. These properties make it a valuable scaffold for the development of novel compounds with potential therapeutic and industrial applications.

Properties

IUPAC Name

6-methyl-N-pyridin-4-ylpyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c1-8-6-12-7-10(13-8)14-9-2-4-11-5-3-9/h2-7H,1H3,(H,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBIYTYOCPMMRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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